BL-1249, chemically known as 1H-Tetrazole, 5-(o-((5,6,7,8-tetrahydro-1-naphthyl)amino)phenyl)-, is a synthetic compound classified as a fenamate. [, , ] Fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs). [] In scientific research, BL-1249 is primarily recognized for its role as a potassium channel activator, specifically targeting the two-pore domain potassium (K2P) channels. [, ]
The synthesis of BL-1249 involves several key steps that emphasize the importance of its structural components. The compound is characterized by a tetrazole moiety and a tetralin structure, both of which are critical for its biological activity. The synthesis typically starts with the formation of the tetrazole ring, followed by the introduction of the tetralin group through various coupling reactions.
Key parameters in the synthesis include:
BL-1249 has a unique molecular structure that contributes to its function as a potassium channel opener. The compound can be described chemically as .
BL-1249 participates in several chemical reactions primarily related to its interaction with potassium channels. These reactions can be categorized into:
The mechanism by which BL-1249 activates potassium channels involves several steps:
Studies indicate that residues within the M2/M3 transmembrane helix interface play significant roles in determining BL-1249's selectivity among different TREK family members .
BL-1249 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological systems and influence its pharmacokinetics and bioavailability .
BL-1249 has potential applications across various scientific fields due to its pharmacological properties:
BL-1249 exerts its primary pharmacological effect by targeting the selectivity filter (SF) "C-type" gate of TREK subfamily K₂P channels (K2P2.1/TREK-1, K2P10.1/TREK-2, K2P4.1/TRAAK). This gate governs potassium conductance by undergoing conformational transitions between conductive and non-conductive states. Electrophysiological studies demonstrate that extracellular application of BL-1249 stabilizes the conductive state of the SF, increasing K⁺ flux independent of transmembrane voltage. This mechanism is shared with physical stimuli like mechanical stretch and temperature but distinct from intracellular gating cues (e.g., pH or lipids) [1] [7].
Mutagenesis experiments reveal that BL-1249 efficacy depends on residues at the M2/M3 transmembrane helix interface. Chimera studies swapping domains between high-sensitivity TREK-1 and low-sensitivity TRAAK identified the C-terminal tail and specific M2 residues (e.g., Pro183, Leu304 in TREK-1) as critical for activation. Mutations here reduce BL-1249 potency by 3–6 fold (e.g., TREK-1Δ322 EC₅₀ increases from 5.5 μM to 26 μM), confirming this region as a selectivity determinant [1] [8]. The compound’s tetrazole moiety enhances SF K⁺ occupancy by electrostatic interactions, directly influencing filter dynamics [7].
Table 1: BL-1249 Efficacy Across TREK Subfamily Channels
Channel | EC₅₀ (μM) | Relative Potency vs. TREK-1 |
---|---|---|
K2P2.1 (TREK-1) | 5.5 ± 1.2 | 1x |
K2P10.1 (TREK-2) | 8.0 ± 0.8 | ~1.5x |
K2P4.1 (TRAAK) | 48 ± 10 | ~10x |
Extracellular administration is essential for BL-1249’s rapid channel activation. Patch-clamp recordings in Xenopus oocytes show that 10 μM BL-1249 applied externally activates TREK-1/2 within seconds, while intracellular application fails to elicit currents. This route dependence correlates with binding site accessibility: crystallographic data localize BL-1249’s interaction site within side fenestrations of the channel’s extracellular pore cavity, adjacent to the SF [1] [7].
Tissue-specific potency differences further highlight application dynamics. In human bladder myocytes, extracellular BL-1249 induces hyperpolarization with an EC₅₀ of 1.26 μM, whereas aortic tissues require ~16-fold higher concentrations (EC₅₀ = 21.0 μM). This divergence arises from differential expression of TREK-1 in bladder vs. vascular tissue and enhanced drug access to urothelial channels [3] [10].
Table 2: Tissue Selectivity of Extracellular BL-1249 Application
Tissue/Cell Type | Response Measured | EC₅₀ (μM) |
---|---|---|
Human Bladder Myocytes | Membrane Hyperpolarization | 1.26 |
Rat Bladder Strips | Relaxation of KCl-Induced Contraction | 1.12 |
Human Aortic Smooth Muscle | Membrane Hyperpolarization | 21.0 |
BL-1249 belongs to a class of negatively charged activators (NCAs) that exploit a conserved "master key" mechanism to open diverse SF-gated K⁺ channels. Unlike subtype-specific modulators (e.g., ML335 for TREK-1), NCAs like BL-1249, PD-118057 (hERG activator), and NS11021 (BK activator) share:
This cross-family activity stems from NCA interactions with a universal binding pocket below the SF, overlapping with quaternary ammonium inhibitor sites (e.g., THexA). Molecular dynamics simulations confirm that NCAs increase K⁺ occupancy at the S6 cavity and SF sites (S1–S4), promoting filter dilation. Crucially, channels lacking SF gating (e.g., Kir1.1, Kv1.5) resist NCA activation [7].
Table 3: BL-1249 as a Universal NCA for SF-Gated K⁺ Channels
Channel Type | Activation by BL-1249? | Key Functional Evidence |
---|---|---|
TREK-1/TREK-2 | Yes (EC₅₀ 5.5–8.0 μM) | Ba²⁺-sensitive currents; QAL⁺ antagonism |
TRAAK | Weak (EC₅₀ 48 μM) | Rb⁺ synergy; C-type gate stabilization |
hERG | Yes | THexA-sensitive Po increase |
BK | Yes | Leftward shift in voltage-activation curve |
Kir1.1/Kv1.5 | No | Insensitivity to Rb⁺/BL-1249 |
BL-1249-evoked currents exhibit distinct biophysical properties:
Single-channel recordings of TREK-2 reveal BL-1249 increases open probability (Po) by 3-fold and unitary conductance by 1.6-fold (24 ± 2 ions/μs vs. 15 ± 2 ions/μs in controls). This aligns with MD simulations showing elevated K⁺ occupancy at S1/S4 SF sites and the S6 cavity [7]. Rb⁺ flux experiments further demonstrate that BL-1249 stabilizes the conductive SF conformation, mirroring effects of Rb⁺ itself—a hallmark of C-type gate modulators [7].